molecular formula C8H6BrNS B13663050 4-(Bromomethyl)benzo[d]isothiazole

4-(Bromomethyl)benzo[d]isothiazole

Cat. No.: B13663050
M. Wt: 228.11 g/mol
InChI Key: YBZWIMYYSBUVAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole. One common method is the reaction of benzo[d]isothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 4-position of the benzisothiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)benzo[d]isothiazole is unique due to its bromomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-(bromomethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2

InChI Key

YBZWIMYYSBUVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)CBr

Origin of Product

United States

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